N-Allylnoriso-LSD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

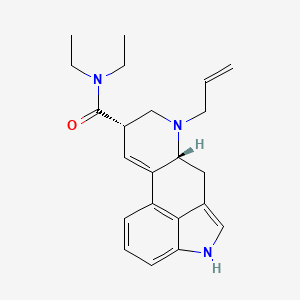

Molecular Formula |

C22H27N3O |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(6aR,9S)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3/t16-,20+/m0/s1 |

InChI Key |

JCQLEPDZFXGHHQ-OXJNMPFZSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

N-Allylnoriso-LSD: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-Allylnoriso-LSD, a potent lysergamide derivative. It details the historical context of its discovery and initial synthesis, provides a step-by-step experimental protocol for its preparation, and presents its pharmacological profile with a focus on receptor binding affinities and signaling pathways. Quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the study of serotonergic compounds and the development of novel therapeutics.

Discovery and Historical Context

This compound, also known as 6-Allyl-6-nor-lysergic acid diethylamide, was first synthesized and pharmacologically evaluated by Hoffman and Nichols in 1985. Their research focused on exploring the structure-activity relationships of N(6)-alkyl derivatives of norlysergic acid diethylamide. In their seminal paper, they reported a convenient method for the synthesis of a series of these compounds, including the N-allyl derivative. Subsequent testing in a two-lever drug discrimination assay in rats, trained to discriminate d-LSD from saline, revealed that this compound was approximately 2-3 times more potent than LSD itself. This finding highlighted the significance of the N(6) position in modulating the psychoactive potency of lysergamides.

Synthesis

The synthesis of this compound originates from d-lysergic acid diethylamide (LSD). The general methodology involves the demethylation of LSD to yield nor-LSD, followed by the alkylation of the resulting secondary amine at the N(6) position with an allyl group.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the general method described by Hoffman and Nichols (1985).

Step 1: Demethylation of d-Lysergic Acid Diethylamide (LSD) to Nor-LSD

-

Materials: d-Lysergic acid diethylamide (LSD), cyanogen bromide, chloroform, zinc dust, acetic acid.

-

Procedure:

-

Dissolve LSD in chloroform.

-

Add a solution of cyanogen bromide in chloroform and reflux the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add a mixture of zinc dust and acetic acid to effect reduction of the cyanamide intermediate.

-

Stir the reaction mixture at room temperature.

-

After completion of the reaction (monitored by TLC), filter the mixture and neutralize the filtrate with a suitable base (e.g., ammonium hydroxide).

-

Extract the aqueous layer with an organic solvent (e.g., chloroform).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude nor-LSD.

-

Purify the crude product by chromatography.

-

Step 2: N-Alkylation of Nor-LSD to this compound

-

Materials: Nor-LSD, allyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve nor-LSD in DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Add allyl bromide and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by chromatography.

-

Pharmacology

The primary mechanism of action of this compound, like other classic psychedelics, is believed to be mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor.

Receptor Binding Affinities

| Compound | ED50 (nmol/kg) in Rat Drug Discrimination Assay | Potency Relative to LSD |

| d-LSD | 46.0 | 1x |

| This compound | ~15.3 - 23.0 | ~2-3x |

| Data from Hoffman & Nichols (1985) |

Signaling Pathways

The psychedelic effects of lysergamides are primarily attributed to their agonist activity at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor can initiate multiple intracellular signaling cascades. The two primary pathways are the Gq-mediated pathway and the β-arrestin pathway.

-

Gq-Mediated Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is believed to be central to the hallucinogenic effects of psychedelics.

-

β-Arrestin Pathway: Ligand binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization and internalization, but can also initiate distinct signaling cascades that are independent of G-protein activation. The relative activation of the Gq versus the β-arrestin pathway by a specific ligand is known as functional selectivity or biased agonism.

While the specific functional selectivity profile of this compound has not been explicitly reported, research on LSD and other psychedelics suggests that the hallucinogenic properties are strongly correlated with Gq-pathway activation.

Visualizations

Synthesis Workflow

An In-depth Technical Guide to N-Allylnoriso-LSD: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a potent psychedelic substance of the lysergamide class. As a structural analog of lysergic acid diethylamide (LSD), it has garnered significant interest within the research community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, with a focus on its interaction with serotonergic systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Chemical Properties and Structure

This compound is a derivative of nor-lysergic acid diethylamide, distinguished by the presence of an allyl group at the N6 position of the ergoline ring system. This modification significantly influences its pharmacological properties compared to its parent compound, LSD.

Chemical Structure

The chemical structure of this compound is characterized by a tetracyclic ergoline scaffold, with a diethylamide moiety attached at the C8 position and an allyl group at the N6 position.

Systematic IUPAC Name: (6aR,9R)-N,N-diethyl-7-(prop-2-en-1-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that comprehensive experimental data for some of these properties are not widely available in the public domain and some values are analogous to its parent compound, LSD.

| Property | Value | Reference |

| Molecular Formula | C22H27N3O | [1][2] |

| Molecular Weight | 349.47 g/mol | [2] |

| CAS Number | 65527-61-9 | [1] |

| Appearance | Crystalline solid (expected) | |

| pKa | 7.98 (estimated for basic nitrogen) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Water solubility is expected to be low for the freebase. |

Synthesis

The synthesis of this compound typically involves the N-alkylation of nor-lysergic acid diethylamide (nor-LSD). A convenient method for the preparation of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound, was developed by Hoffman and Nichols in 1985. The general synthetic scheme involves the demethylation of LSD to yield nor-LSD, followed by the introduction of the allyl group.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Allylation of nor-LSD

The following is a representative protocol for the N-allylation of nor-LSD, based on the method described by Hoffman and Nichols.

Materials:

-

nor-Lysergic acid diethylamide (nor-LSD)

-

Allyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nor-LSD in anhydrous DMF.

-

To the stirred solution, add an excess of anhydrous potassium carbonate.

-

Add a molar equivalent or a slight excess of allyl bromide dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the purified product by standard analytical techniques, including NMR, MS, and IR spectroscopy.

Biological Activity and Pharmacology

This compound is a potent psychedelic that primarily interacts with the serotonergic system, with a notable affinity for the 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.

Receptor Binding Profile

The following table summarizes the available receptor binding affinity data for this compound.

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT2A | [3H]ketanserin | Rat Frontal Cortex | 8.1 | [4] |

| 5-HT2A | [125I]-R-DOI | Rat Frontal Cortex | 3.4 | [4] |

In Vivo Pharmacology

-

Drug Discrimination Studies: In rats trained to discriminate LSD from saline, this compound fully substituted for the LSD cue, indicating a shared mechanism of action. Notably, this compound was found to be approximately 2-3 times more potent than LSD in this paradigm.[5]

-

Head-Twitch Response (HTR): The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans. This compound induces the HTR in mice, confirming its 5-HT2A agonist activity. In this assay, it was found to be slightly less potent than LSD.[4]

Signaling Pathways

The psychedelic effects of lysergamides are primarily mediated by their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by agonists like this compound is known to initiate a cascade of intracellular signaling events. While specific studies on the downstream signaling of this compound are limited, the pathways are expected to be similar to those of LSD.

Caption: Postulated 5-HT2A receptor signaling cascade for this compound.

The binding of this compound to the 5-HT2A receptor is thought to trigger the activation of at least two major signaling pathways:

-

Gq/11 Pathway: This canonical pathway involves the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

β-Arrestin Pathway: Like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin-mediated pathways, which can lead to the activation of downstream effectors such as the extracellular signal-regulated kinase (ERK).

The specific "functional selectivity" or "biased agonism" of this compound, referring to its differential activation of these pathways compared to serotonin or LSD, is an area of ongoing research and is believed to contribute to its unique subjective effects.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate and reproducible investigation of this compound.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for the 5-HT2A receptor.

Workflow for Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh buffer.

-

Binding Assay: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known 5-HT2A antagonist, such as ketanserin) from total binding. Analyze the competition data using non-linear regression to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

This protocol describes a method for assessing the in vivo 5-HT2A receptor agonist activity of this compound.

Procedure:

-

Animals: Use male C57BL/6J mice, housed under standard laboratory conditions with a reversed light-dark cycle.

-

Habituation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve.

-

Observation: Immediately after injection, place the mice individually in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head.

-

Data Analysis: Analyze the dose-response data using non-linear regression to determine the ED50 value (the dose that produces 50% of the maximal response).

Conclusion

This compound is a fascinating lysergamide with a pharmacological profile that is both similar to and distinct from LSD. Its high affinity for the 5-HT2A receptor and potent in vivo activity make it a valuable tool for research into the mechanisms of psychedelic action. The information and protocols provided in this technical guide are intended to facilitate further investigation into the chemical and biological properties of this compound, ultimately contributing to a deeper understanding of its therapeutic potential and risks. Further research is warranted to fully elucidate its receptor binding profile, downstream signaling pathways, and metabolic fate.

References

- 1. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. researchgate.net [researchgate.net]

- 4. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Allylnoriso-LSD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-lysergic acid diethylamide (AL-LAD) is a psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). This document provides a comprehensive overview of the pharmacological profile of AL-LAD, intended for researchers, scientists, and drug development professionals. It details the compound's receptor binding affinity, functional activity, and the associated signaling pathways. Methodologies for key in vitro and in vivo assays are described to facilitate further research and understanding of this compound's mechanism of action.

Introduction

N-Allylnoriso-LSD, commonly known as AL-LAD, is a semi-synthetic psychedelic of the lysergamide class. Structurally, it is the N-allyl derivative of nor-lysergic acid diethylamide. First synthesized in the 1970s, it has gained attention for its psychedelic effects, which are reported to be qualitatively similar to those of LSD but with a shorter duration and a more visual and less introspective character.[1] Understanding the detailed pharmacological profile of AL-LAD is crucial for elucidating its mechanism of action and for the rational design of novel psychoactive compounds with potential therapeutic applications. This guide summarizes the current knowledge of AL-LAD's pharmacology, presenting quantitative data, experimental protocols, and visualizations of its primary signaling pathway.

Receptor Binding Affinity

AL-LAD's psychoactive effects are primarily mediated by its interaction with various neurotransmitter receptors in the central nervous system. Radioligand binding assays have been employed to determine its affinity for several key receptors, particularly within the serotonin and dopamine systems.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT2A | [3H]ketanserin | Rat Frontal Cortex | 8.1 | [2] |

| 5-HT2A | [125I]-R-DOI | Rat Frontal Cortex | 3.4 | [2] |

Note: Lower Ki values indicate higher binding affinity.

Functional Activity

Beyond binding, the functional activity of AL-LAD at its target receptors determines its pharmacological effects. As an agonist at the 5-HT2A receptor, AL-LAD initiates a cascade of intracellular signaling events. Its activity at dopamine receptors has also been characterized.

Table 2: Functional Activity of this compound

| Receptor | Assay Type | Parameter | Value | Reference |

| Dopamine D1 | Radioligand Binding | K0.5 (nM) | 189 | [2] |

| Dopamine D2 | Radioligand Binding | K0.5 (nM) | 12.3 | [2] |

Note: K0.5 represents the concentration at which 50% of the radioligand is displaced.

In Vivo Pharmacology: Behavioral Studies

Behavioral assays in animal models are essential for characterizing the psychoactive effects of compounds like AL-LAD. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential. Drug discrimination studies in rats are used to assess the subjective effects of a compound relative to a known substance, such as LSD.

Table 3: In Vivo Behavioral Effects of this compound

| Assay | Animal Model | Parameter | Value | Comparison to LSD | Reference |

| Head-Twitch Response | Mouse | ED50 (nmol/kg) | 174.9 | Slightly less potent | [2][3][4] |

| Drug Discrimination | Rat | ED50 (nmol/kg) | 13 | Approximately 3.5-fold more potent | [2] |

Note: ED50 is the dose that produces 50% of the maximal effect.

Signaling Pathways

The primary mechanism of action for the psychedelic effects of AL-LAD is the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a Gq protein, initiating a downstream signaling cascade.

References

- 1. AL-LAD - Wikipedia [en.wikipedia.org]

- 2. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]

N-Allylnoriso-LSD: An In-Depth Technical Guide to its Mechanism of Action at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnoriso-LSD, also known as AL-LAD, is a psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). Its pharmacological activity is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for classic hallucinogens. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at serotonin receptors. It includes available quantitative data on its binding affinity and in vivo potency, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows. While in vitro functional data on G-protein activation and β-arrestin recruitment for this compound is limited in the current scientific literature, this guide synthesizes the existing knowledge to provide a framework for its further investigation and development.

Introduction

This compound is a semi-synthetic psychedelic compound that emerged as a novel psychoactive substance. Structurally, it is the N-allyl derivative of nor-lysergic acid diethylamide.[1] Like LSD, its profound effects on perception, mood, and consciousness are primarily attributed to its activity as an agonist at serotonin 5-HT2A receptors.[1][2] Understanding the detailed mechanism of action, including its binding characteristics and downstream signaling profile, is crucial for elucidating its psychoactive properties and therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, summarizing the known pharmacological data and providing detailed methodologies for its characterization.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with serotonin and dopamine receptors. It is important to note that while binding affinity data is available, specific in vitro functional data (EC50 and Emax for Gq and β-arrestin pathways) for this compound is not extensively reported in the peer-reviewed literature.

| Ligand | Receptor | Assay Type | Parameter | Value | Species | Source |

| This compound (AL-LAD) | 5-HT2A | Radioligand Binding | Ki | 3.4 - 8.1 nM | Not Specified | [3][4] |

| This compound (AL-LAD) | 5-HT2A | Head-Twitch Response (in vivo) | ED50 | 174.9 nmol/kg | Mouse | [2][5] |

| LSD (for comparison) | 5-HT2A | Head-Twitch Response (in vivo) | ED50 | 132.8 nmol/kg | Mouse | [2][5] |

| This compound (AL-LAD) | Dopamine D1 | Radioligand Binding | K0.5 | 189 nM | Not Specified | [3][4] |

| This compound (AL-LAD) | Dopamine D2 | Radioligand Binding | K0.5 | 12.3 nM | Not Specified | [3][4] |

Mechanism of Action at Serotonin Receptors

This compound is a potent agonist at the 5-HT2A receptor.[1] The primary mechanism of action for psychedelic effects of lysergamides is the activation of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the Gq signaling pathway.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of downstream cellular effects.

In addition to G-protein signaling, agonist binding to 5-HT2A receptors can also induce the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[7] The relative activation of the Gq and β-arrestin pathways by a ligand is known as "biased agonism" and is an area of intense research in GPCR pharmacology, as it may explain the diverse effects of different psychedelic compounds.[7] While this compound is known to be a 5-HT2A agonist, specific data on its bias profile is not currently available.

The in vivo head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[2][5] this compound elicits the HTR in mice, with a potency slightly less than that of LSD, confirming its activity at the 5-HT2A receptor in a physiological context.[2][5]

Signaling Pathways and Experimental Workflows

Visualized Signaling Pathways

The following diagrams illustrate the canonical Gq-coupled signaling pathway and the β-arrestin recruitment pathway for 5-HT2A receptors.

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Caption: 5-HT2A Receptor β-Arrestin Recruitment Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key in vitro assays used to characterize the pharmacology of ligands at serotonin receptors.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like this compound for a serotonin receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound at a specific serotonin receptor subtype.

-

Materials:

-

Cell membranes expressing the serotonin receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and the diluted this compound.

-

To determine non-specific binding, a high concentration of a known competing ligand is used in place of the test compound. For total binding, only buffer is added.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a method to measure the functional potency (EC50) and efficacy (Emax) of this compound in activating the Gq pathway.

-

Objective: To quantify the agonist activity of this compound at Gq-coupled serotonin receptors by measuring changes in intracellular calcium.

-

Materials:

-

A cell line stably expressing the 5-HT2A receptor (e.g., HEK-293 or CHO cells).

-

Cell culture medium and supplements.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound).

-

A reference agonist (e.g., serotonin).

-

A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Prepare the dye-loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

-

Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for a short period.

-

The instrument's liquid handler then adds the this compound or reference agonist to the cell plate.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the maximum response of the reference agonist (serotonin) to determine the Emax.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a method to measure the recruitment of β-arrestin to the serotonin receptor upon activation by this compound.

-

Objective: To quantify the ability of this compound to promote the interaction between a serotonin receptor and β-arrestin.

-

Materials:

-

A cell line co-expressing the serotonin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell culture medium and transfection reagents (if not using a stable cell line).

-

Assay buffer.

-

Test compound (this compound).

-

A reference agonist (e.g., serotonin).

-

Substrate for the bioluminescent donor (e.g., coelenterazine h).

-

A microplate reader capable of detecting both bioluminescence and fluorescence.

-

-

Procedure:

-

Plate the cells in a white, opaque 96- or 384-well plate.

-

Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

-

Add the diluted compounds to the cells and incubate for a specified period.

-

Add the bioluminescent substrate to each well.

-

Immediately measure the light emission at two wavelengths: one corresponding to the donor and the other to the acceptor.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET signal.

-

Normalize the net BRET signal to the maximum response of the reference agonist to determine the Emax.

-

Plot the normalized net BRET signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion and Future Directions

This compound is a potent psychedelic with a mechanism of action centered on its agonist activity at serotonin receptors, particularly the 5-HT2A subtype. The available data confirm its high binding affinity for this receptor and its ability to induce 5-HT2A-mediated behaviors in vivo. However, a detailed understanding of its functional profile, including its efficacy and potential bias at the Gq and β-arrestin signaling pathways, requires further investigation through in vitro functional assays. Future research should focus on generating comprehensive concentration-response curves for this compound in calcium mobilization, inositol phosphate accumulation, and β-arrestin recruitment assays. This will allow for a quantitative assessment of its functional selectivity and provide a more complete picture of its mechanism of action, which is essential for understanding its unique pharmacological profile and for the rational design of novel therapeutics targeting the serotonergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. LA-Pip - Wikipedia [en.wikipedia.org]

- 6. Monitoring GPCR-β-arrestin1/2 Interactions in Real Time Living Systems to Accelerate Drug Discovery [jove.com]

- 7. research.vu.nl [research.vu.nl]

In Vitro Binding Affinities of N-Allylnoriso-LSD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinities of N-Allylnoriso-LSD (also known as AL-LAD or N6-allyl-6-norlysergic acid diethylamide), a lysergamide derivative of lysergic acid diethylamide (LSD). This document summarizes key quantitative binding data, details relevant experimental methodologies, and illustrates the primary signaling pathways associated with its receptor targets.

Core Data Presentation

The in vitro binding profile of this compound has been characterized at several key monoamine receptors. The following table summarizes the available quantitative data, providing a clear comparison of its affinity for various receptor subtypes.

| Receptor Subtype | Radioligand | Tissue Source | K_i_ (nM) | K_0.5_ (nM) | Reference |

| 5-HT₂A | [³H]ketanserin | Rat frontal cortex homogenates | 8.1 | [1] | |

| 5-HT₂A | [¹²⁵I]-R-DOI | Rat frontal cortex homogenates | 3.4 | [1] | |

| Dopamine D₁ | 189 | [2] | |||

| Dopamine D₂ | 12.3 | [2] |

Note: K_i_ (inhibition constant) and K_0.5_ (concentration causing 50% of maximal effect) are measures of binding affinity; a lower value indicates a higher affinity.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in determining the in vitro binding affinities of this compound.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₂A receptor.

Materials:

-

Receptor Source: Rat frontal cortex homogenates or cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]ketanserin or [¹²⁵I]-R-DOI (agonist radioligand).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT₂A ligand (e.g., 10 µM ketanserin).

-

Instrumentation: Scintillation counter or gamma counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration.

-

Assay Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a concentration near its K_d_ value, and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding: Prepare control tubes for total binding (containing only membrane and radioligand) and non-specific binding (containing membrane, radioligand, and the non-specific binding control).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the K_i_ value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D₁ and D₂ Receptors

This protocol describes a general method for assessing the binding affinity of a compound to dopamine D₁ and D₂ receptors.

Materials:

-

Receptor Source: Striatal membrane preparations from rat brain or cells expressing recombinant human D₁ or D₂ receptors.

-

Radioligand: A suitable radiolabeled ligand for D₁ (e.g., [³H]SCH23390) and D₂ (e.g., [³H]spiperone) receptors.

-

Assay Buffer: Typically 50 mM Tris-HCl containing MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D₁ or D₂ antagonist (e.g., 1 µM (+)butaclamol for D₁ and 10 µM haloperidol for D₂).

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Similar to the 5-HT₂A assay, prepare a membrane fraction from the chosen receptor source.

-

Assay Incubation: Combine the membrane preparation, the appropriate radioligand, and a range of concentrations of this compound.

-

Total and Non-specific Binding: Include control tubes for total and non-specific binding as described previously.

-

Incubation: Incubate the assay tubes to allow for binding equilibrium to be reached.

-

Filtration and Washing: Separate bound and free radioligand by rapid vacuum filtration and wash the filters.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Calculate specific binding and determine the IC₅₀ and K_i_ values for this compound at both D₁ and D₂ receptors.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the primary signaling pathways associated with the receptor targets of this compound.

Caption: Radioligand Binding Assay Workflow.

Caption: 5-HT₂A Receptor Signaling Pathway.

Caption: Dopamine Receptor Signaling Pathways.

References

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The compounds discussed herein are potent psychoactive substances and should only be handled by qualified professionals in a legal and controlled research setting.

Introduction

The mid-20th century marked a period of intense exploration into the chemical and pharmacological properties of lysergic acid amides, spurred by the discovery of lysergic acid diethylamide (LSD) by Albert Hofmann in 1938 and his subsequent discovery of its profound psychoactive effects in 1943.[1][2][3][4][5][6] This era of research, primarily conducted at Sandoz Laboratories and later expanded upon by researchers such as David E. Nichols, sought to elucidate the structure-activity relationships (SAR) of this novel class of compounds.[7] Early investigations focused on modifying the lysergic acid scaffold at various positions to understand the impact on psychotomimetic activity.

Synthesis of N(6)-Alkyl Norlysergic Acid N,N-diethylamide Derivatives

The following experimental protocol is adapted from the work of Hoffman and Nichols (1985), which describes a convenient method for the synthesis of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including an N-allyl analog.[9][10] This multi-step synthesis starts from d-LSD.

Experimental Protocol: Synthesis

-

Von Braun Degradation of d-LSD:

-

d-LSD is reacted with cyanogen bromide in refluxing carbon tetrachloride. This step cleaves the N(6)-methyl group and replaces it with a cyano group, forming the N(6)-cyano compound.

-

-

Reduction to Nor-LSD:

-

The resulting N(6)-cyano compound is then reduced using zinc and acetic acid. This removes the cyano group and yields nor-LSD (N(6)-H).

-

-

N(6)-Alkylation:

-

The secondary amine of nor-LSD is then alkylated by treating it with an appropriate alkyl halide (e.g., allyl bromide for the synthesis of N-Allyl-nor-LSD) in the presence of potassium carbonate in dimethylformamide (DMF). This reaction results in a mixture of diastereomers.

-

-

Purification:

-

The diastereomeric mixture is separated using centrifugal preparative layer chromatography to yield the purified N(6)-alkylated products.

-

Diagram: Synthetic Pathway to N(6)-Alkyl Nor-LSD Derivatives

Caption: Synthetic route from d-LSD to N(6)-alkyl nor-LSD derivatives.

Pharmacological Evaluation: Drug Discrimination Studies

A common method used in early studies to assess the psychoactive effects of new lysergamides was the two-lever drug discrimination assay in rats. This behavioral pharmacology paradigm is used to determine if a novel compound produces subjective effects similar to a known drug, in this case, d-LSD.

Experimental Protocol: Two-Lever Drug Discrimination Assay

-

Subjects: Male Sprague-Dawley rats were used for these studies.[9]

-

Training:

-

Rats were trained to discriminate between intraperitoneal injections of d-LSD tartrate (at a specific dose, e.g., 185.5 nmol/kg) and saline.[9][10]

-

Pressing one lever after receiving d-LSD resulted in a food reward, while pressing the other lever after receiving saline resulted in a food reward.

-

Training continued until the rats reliably pressed the correct lever based on the drug they received.

-

-

Testing:

-

Once trained, the rats were administered various doses of the test compound (e.g., N-Allyl-nor-LSD).

-

The lever they chose to press indicated whether they perceived the effects of the test compound as being more similar to d-LSD or to saline.

-

A dose-response curve was generated for each test compound to determine its potency in substituting for d-LSD. The ED50 value, the dose at which the test compound produced 50% of the maximum d-LSD-appropriate responding, was calculated.[9][10]

-

Diagram: Experimental Workflow for Drug Discrimination Assay

Caption: Workflow of the two-lever drug discrimination assay.

Quantitative Data: Potency of N(6)-Alkyl Nor-LSD Derivatives

The following table summarizes the quantitative data from the drug discrimination studies conducted by Hoffman and Nichols (1985) on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[9][10]

| Compound | N(6)-Substituent | ED50 (nmol/kg) | Potency Relative to d-LSD |

| d-LSD | -CH3 | 46.4 | 1.0 |

| Nor-LSD | -H | >742 | <0.06 |

| N(6)-Ethyl-nor-LSD | -CH2CH3 | 23.2 | 2.0 |

| N(6)-Allyl-nor-LSD | -CH2CH=CH2 | 17.2 | 2.7 |

| N(6)-Propyl-nor-LSD | -(CH2)2CH3 | 46.4 | 1.0 |

| N(6)-Isopropyl-nor-LSD | -CH(CH3)2 | 92.8 | 0.5 |

| N(6)-n-Butyl-nor-LSD | -(CH2)3CH3 | 464 | 0.1 |

| N(6)-Phenethyl-nor-LSD | -(CH2)2C6H5 | >3710 | <0.01 |

Data extracted from Hoffman, A. J., & Nichols, D. E. (1985). Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. Journal of medicinal chemistry, 28(9), 1252–1255.[9][10]

Interpretation of Data:

The results indicate that the N(6)-allyl derivative of nor-LSD is approximately 2.7 times more potent than d-LSD in producing d-LSD-like subjective effects in rats.[9][10] This suggests that the N-allyl substitution enhances the compound's activity in this model. Conversely, increasing the alkyl chain length beyond propyl or introducing bulky substituents like isopropyl or phenethyl dramatically reduces potency.[9][10]

Signaling Pathways and Structure-Activity Relationships

The primary mechanism of action for the psychedelic effects of lysergamides is agonism at the serotonin 5-HT2A receptor. The binding affinity and functional activity at this receptor are key determinants of a compound's potency.

Diagram: Simplified Serotonin Receptor Signaling

Caption: Simplified Gq-coupled 5-HT2A receptor signaling pathway.

Structure-Activity Relationship (SAR) Insights from Early Studies:

-

N(6)-Substitution: As demonstrated by the data above, small alkyl or allyl groups at the N(6) position can maintain or even enhance potency compared to d-LSD. Longer or bulkier groups decrease activity.

-

C-8 Stereochemistry (iso vs. d): The stereochemistry at the C-8 position is critical for psychedelic activity. The d-isomers (8β configuration) are potent psychedelics, while the iso-isomers (8α configuration), such as iso-LSD, are generally considered to be inactive or significantly less potent.[8] It is therefore highly probable that N-Allylnoriso-LSD would exhibit substantially lower psychedelic potency than N-Allyl-nor-LSD.

-

Amide Substituents: The diethylamide group at C-8 was found to be optimal for high potency. Other amide substituents generally lead to a decrease in activity.

Conclusion

While direct early experimental data on this compound is scarce, the foundational research on related N-substituted lysergamides provides a robust framework for understanding its likely synthesis and pharmacological properties. The work of pioneers like Hofmann and Nichols has laid the groundwork for modern psychedelic research, and their detailed experimental approaches remain relevant to drug discovery and development today. The structure-activity relationships established in these early studies continue to guide the design of novel psychoactive compounds with potential therapeutic applications. Further research into the specific properties of iso-lysergamides could provide valuable insights into the nuanced interactions between these molecules and their biological targets.

References

- 1. LSD: a new treatment emerging from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD - Wikipedia [en.wikipedia.org]

- 4. Hofmann, Albert | Archives and Special Collections [archives.lib.purdue.edu]

- 5. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]

- 6. researchgate.net [researchgate.net]

- 7. David E. Nichols - Wikipedia [en.wikipedia.org]

- 8. Iso-LSD - Wikipedia [en.wikipedia.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationships of N(6)-Alkyl Norlysergic Acid Diethylamides: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N(6)-alkyl norlysergic acid diethylamides, a class of potent serotonergic compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction

Lysergic acid diethylamide (LSD) is a prototypical psychedelic compound that exerts its effects primarily through agonism at serotonin 5-HT2A receptors.[1][2] Modifications to the LSD scaffold have been a subject of scientific inquiry for decades, aiming to understand the molecular determinants of its pharmacological activity. One area of focus has been the exploration of substitutions at the N(6)-position of the ergoline ring system. This guide delves into the synthesis and pharmacological evaluation of a series of N(6)-alkyl norlysergic acid diethylamide derivatives, providing insights into how alterations in the N(6)-substituent impact their psychedelic-like activity and receptor binding profiles.[3]

Quantitative Data Summary

The following tables summarize the in vivo potency and in vitro receptor binding affinities of various N(6)-alkyl norlysergic acid diethylamide derivatives.

Table 1: In Vivo Potency in Rats Trained to Discriminate LSD from Saline

| Compound | N(6)-Substituent | ED50 (nmol/kg) | Potency Ratio (LSD = 1.0) |

| LSD | -CH₃ | 185.5 | 1.0 |

| nor-LSD | -H | Inactive | - |

| ETH-LAD | -CH₂CH₃ | ~62-93 | ~2-3 |

| n-Propyl-LAD | -CH₂CH₂CH₃ | 185.5 | 1.0 |

| iso-Propyl-LAD | -CH(CH₃)₂ | ~371 | 0.5 |

| n-Butyl-LAD | -CH₂CH₂CH₂CH₃ | ~1855 | 0.1 |

| AL-LAD | -CH₂CH=CH₂ | ~62-93 | ~2-3 |

| Propargyl-LAD | -CH₂C≡CH | ~1855 | 0.1 |

| Cyclopropylmethyl-LAD | -CH₂-c-C₃H₅ | 185.5 | 1.0 |

| 2-Phenethyl-LAD | -CH₂CH₂C₆H₅ | Inactive | - |

Data sourced from Hoffman & Nichols (1985).[4][5][6]

Table 2: Receptor Binding Affinities in Rat Frontal Cortex Homogenates

| Compound | N(6)-Substituent | 5-HT₁ Ki (nM) | 5-HT₂ Ki (nM) |

| LSD | -CH₃ | 4.9 | 1.7 |

| nor-LSD | -H | 13.0 | 11.0 |

| ETH-LAD | -CH₂CH₃ | 3.5 | 2.9 |

| n-Propyl-LAD | -CH₂CH₂CH₃ | 4.8 | 2.1 |

| iso-Propyl-LAD | -CH(CH₃)₂ | 11.0 | 3.6 |

| n-Butyl-LAD | -CH₂CH₂CH₂CH₃ | 40.0 | 5.2 |

| AL-LAD | -CH₂CH=CH₂ | 4.1 | 8.1 |

| Propargyl-LAD | -CH₂C≡CH | 10.0 | 6.8 |

| Cyclopropylmethyl-LAD | -CH₂-c-C₃H₅ | 5.8 | 4.5 |

| 2-Phenethyl-LAD | -CH₂CH₂C₆H₅ | 100.0 | 25.0 |

Data sourced from Hoffman (1985).[4]

Experimental Protocols

Synthesis of N(6)-Alkyl Norlysergic Acid Diethylamide Derivatives

A convenient method for the synthesis of these derivatives involves a three-step process starting from d-lysergic acid diethylamide (LSD).[5]

-

N(6)-Demethylation: The von Braun degradation of LSD using cyanogen bromide leads to the formation of the N(6)-cyano intermediate.[5]

-

Reduction of the Cyanamide: The N(6)-cyano compound is then subjected to reduction with zinc and acetic acid to yield norlysergic acid diethylamide (nor-LSD), the secondary amine precursor.[5]

-

N(6)-Alkylation: The secondary amine (nor-LSD) is treated with various alkyl halides in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to yield the desired N(6)-alkylated products.[5]

-

Purification: The resulting diastereomeric mixtures can be separated by centrifugal preparative layer chromatography.[5]

Two-Lever Drug Discrimination Assay in Rats

This behavioral assay is used to assess the in vivo psychedelic-like activity of the compounds by testing their ability to substitute for the discriminative stimulus effects of LSD.[5][6]

-

Animal Training: Male rats are trained to discriminate between intraperitoneal injections of d-LSD tartrate (e.g., 185.5 nmol/kg) and saline in a two-lever operant conditioning chamber. Pressing one lever after LSD administration and the other after saline administration is reinforced with a food reward.[4][5]

-

Test Sessions: Once the rats have learned to discriminate reliably, test sessions are conducted where various doses of the test compounds are administered. The lever on which the rats predominantly respond indicates whether the compound produces stimulus effects similar to LSD ("LSD-appropriate responding").[5]

-

Data Analysis: Dose-response curves are generated, and the ED50 value (the dose at which the compound produces 50% LSD-appropriate responding) is calculated to determine the potency of the test compound relative to LSD.[4][5]

Radioligand Binding Assays

These in vitro assays are used to determine the binding affinity of the compounds for specific neurotransmitter receptors, in this case, serotonin 5-HT₁ and 5-HT₂ receptors.[4]

-

Tissue Preparation: Rat frontal cortex homogenates are prepared as the source of the receptors.[4]

-

Radioligand Incubation: The homogenates are incubated with a specific radioligand that binds to the target receptor. For 5-HT₁ sites, ³H-5-HT is used, and for 5-HT₂ sites, ³H-ketanserin is used.[4]

-

Competition Binding: The ability of the test compounds to displace the radioligand from the receptor is measured by adding increasing concentrations of the non-labeled test compound to the incubation mixture.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.[4]

Visualizations

Signaling Pathway of 5-HT2A Receptor Activation

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow for SAR Studies

Caption: General experimental workflow for SAR studies.

Logical Relationships in SAR of N(6)-Alkyl Norlysergic Acid Diethylamides

Caption: Key SAR logical relationships for N(6)-alkyl lysergamides.

Discussion of Structure-Activity Relationships

The data presented reveals several key insights into the SAR of N(6)-alkyl norlysergic acid diethylamides:

-

Requirement of an N(6)-Substituent: The parent compound, nor-LSD, which lacks a substituent at the N(6)-position, is inactive in the drug discrimination assay, indicating that an N(6)-substituent is crucial for LSD-like activity.[4][5]

-

Optimal Substituent Size: Potency is highly sensitive to the size and nature of the N(6)-alkyl group. Small alkyl groups, such as ethyl and allyl, result in compounds that are two to three times more potent than LSD.[4][5][6] The n-propyl and cyclopropylmethyl analogues are equipotent to LSD.[4]

-

Steric Hindrance: As the size of the alkyl group increases beyond n-propyl, a sharp decrease in potency is observed. For instance, the n-butyl derivative is an order of magnitude less potent than LSD.[5][6] The isopropyl derivative is also less potent than its linear counterpart, suggesting that steric bulk near the nitrogen atom is detrimental to activity.[5][6] The bulky 2-phenethyl substituent leads to an inactive compound.[4][5]

-

Correlation with 5-HT₂ Receptor Affinity: There is a general correlation between in vivo potency and binding affinity at the 5-HT₂ receptor. Compounds with higher potency generally exhibit higher affinity for this receptor. However, the 5-HT₂ binding site appears to tolerate larger substituents better than what is observed for in vivo activity, as even the n-butyl derivative retains nanomolar affinity.[4]

-

Dissociation from 5-HT₁ Receptor Affinity: While most of the potent compounds also show high affinity for the 5-HT₁ receptor, there is a clearer steric boundary at this receptor subtype. A chain length of four carbons (n-butyl) leads to a significant drop in 5-HT₁ affinity.[4]

References

- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD - Wikipedia [en.wikipedia.org]

- 3. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) and 1-propionyl ETH-LAD (1P–ETH-LAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Synthesis and pharmacological evaluation of N(6)-alkyl norlysergic aci" by Andrew Joseph Hoffman [docs.lib.purdue.edu]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Identification of N-Allylnoriso-LSD: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of N-Allylnoriso-LSD (6-Allyl-6-norisolysergic acid diethylamide), a lysergamide and analog of LSD. The information is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development. While specific experimental data for the iso- form is limited in public literature, this document compiles data from the closely related N-Allyl-6-norlysergic acid diethylamide (AL-LAD) and established principles of lysergamide analysis to provide a robust predictive profile.

Molecular Structure and Properties

This compound is a derivative of iso-lysergic acid, distinguished from its more common isomer, AL-LAD, by the stereochemical configuration at the C-8 position. This epimerization influences its chemical properties and biological activity.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | 6-Allyl-6-norisolysergic acid diethylamide |

| Molecular Formula | C₂₂H₂₇N₃O |

| Molecular Weight | 349.47 g/mol |

| CAS Number | 176108-44-4 |

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of lysergamides due to its high sensitivity and specificity. Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI).

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 349 | [M]⁺ | Molecular Ion |

| 308 | [M - C₃H₅]⁺ | Loss of the N-6 allyl radical. A prominent fragment for N-allyl lysergamides.[1] |

| 247 | - | Characteristic fragment for N-6 allyl lysergamides.[2] |

| 221 | - | Common fragment in lysergamide spectra.[2] |

| 207 | - | Common fragment in lysergamide spectra.[2] |

| 181 | - | Common fragment in lysergamide spectra.[2] |

| 167 | - | Common fragment in lysergamide spectra.[2] |

| 154 | - | Common fragment in lysergamide spectra.[2] |

| 72 | [C₄H₁₀N]⁺ | Iminium ion from the diethylamide moiety. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A solution of the analyte is prepared in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1 or equivalent) is coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Initial temperature of 80 °C held for 2 minutes, followed by a ramp of 20 °C/min to 310 °C, held for an extended period to ensure elution.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound, confirming the presence of the N-allyl group and, crucially, establishing the iso configuration at C-8.

¹H NMR Spectroscopy

The key distinguishing feature between LSD and iso-LSD in ¹H NMR is the chemical shift of the proton at C-9, which is influenced by the orientation of the C-8 substituent. For iso-LSD, the C-9 proton signal appears slightly upfield compared to LSD (approx. 6.27 ppm vs. 6.35 ppm).[4] The presence of the N-allyl group will be confirmed by characteristic signals for the vinyl protons and the methylene protons attached to the nitrogen.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Allyl -CH= | ~5.9 - 6.1 | m | Vinyl proton. |

| Allyl =CH₂ | ~5.2 - 5.4 | m | Terminal vinyl protons.[5] |

| Allyl N-CH₂ | ~3.5 - 3.7 | d | Methylene protons adjacent to nitrogen. |

| H-9 | ~6.27 | s | Key signal for iso configuration. [4] |

| Aromatic H | ~6.8 - 7.3 | m | Protons on the indole ring. |

| H-2 | ~6.8 | d | |

| H-4 | ~3.2 - 3.4 | m | |

| H-8 | ~3.8 | m | |

| -N(CH₂CH₃)₂ | ~3.2 - 3.5 (CH₂) | q | Diethylamide methylene protons. |

| -N(CH₂CH₃)₂ | ~1.0 - 1.2 (CH₃) | t | Diethylamide methyl protons. |

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, confirming the carbon framework of the molecule. The signals for the allyl group carbons are diagnostic.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~172 | Amide carbonyl. |

| Allyl -CH= | ~134 | Vinyl carbon.[5] |

| Allyl =CH₂ | ~119 | Terminal vinyl carbon.[5] |

| Indole C (quaternary) | ~120 - 140 | Aromatic carbons. |

| Indole C-H | ~105 - 125 | Aromatic carbons. |

| Allyl N-CH₂ | ~55 | Methylene carbon adjacent to nitrogen. |

| C-8 | ~42 | |

| -N(CH₂CH₃)₂ | ~42 (CH₂) | Diethylamide methylene carbons. |

| -N(CH₂CH₃)₂ | ~14 (CH₃) | Diethylamide methyl carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete signal assignment.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic & Alkene | Medium |

| ~3000-2850 | C-H Stretch | Alkane | Strong |

| ~1650-1620 | C=O Stretch | Tertiary Amide | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1640 | C=C Stretch | Alkene (Allyl) | Medium |

| ~1300-1000 | C-N Stretch | Amine | Medium-Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, or as a KBr pellet. For GC-IR analysis, the analyte is passed through the GC column and deposited onto a solid-state IR window.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Analytical Workflow and Signaling Pathway

Analytical Workflow

The identification of an unknown substance suspected to be this compound would follow a logical workflow, starting with presumptive tests and moving to confirmatory spectroscopic analysis.

Signaling Pathway

This compound, like other lysergamides, is expected to exert its primary psychoactive effects through agonism at serotonin receptors, particularly the 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

References

- 1. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Epimerization studies of LSD using 1H nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Allylnoriso-LSD as a derivative of lysergic acid diethylamide

Abstract

This technical guide provides a comprehensive overview of N-Allylnoriso-LSD, a derivative of lysergic acid diethylamide (LSD). Due to the limited availability of direct research on this compound, this document synthesizes information from studies on closely related N(6)-alkyl norlysergamide derivatives and the broader class of lysergamides to present a plausible profile of its synthesis, pharmacology, and relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 6-Allyl-6-norisolysergic acid diethylamide, is a semi-synthetic lysergamide and a structural analog of LSD.[1] It belongs to the family of N(6)-alkylated nor-LSD derivatives. The core structure is based on the ergoline scaffold, characteristic of many psychedelic compounds. While research on this specific compound is not extensive, the study of related N(6)-alkyl norlysergic acid N,N-diethylamide derivatives provides valuable insights into its potential properties.[2]

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the attachment of an allyl group to the nitrogen at the 6-position of the nor-LSD ergoline ring.

Proposed Synthesis

A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives has been developed, which can be adapted for this compound.[2] The general approach involves the alkylation of nor-LSD.

Starting Materials:

-

Norlysergic acid N,N-diethylamide (nor-LSD)

-

An appropriate allyl halide (e.g., allyl bromide or allyl iodide)

-

A suitable base and solvent system

General Procedure:

-

Nor-LSD is dissolved in an appropriate aprotic solvent.

-

A base is added to deprotonate the indole nitrogen.

-

The allyl halide is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The product is isolated and purified using chromatographic techniques.

Pharmacology

Mechanism of Action

Like LSD and other serotonergic psychedelics, this compound is expected to act as an agonist or partial agonist at serotonin receptors, particularly the 5-HT₂A receptor.[3][4] Activation of the 5-HT₂A receptor is the primary mechanism underlying the psychedelic effects of these compounds.[3][4]

Potency

Studies on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives in rats trained to discriminate injections of d-LSD have shown that the N(6)-allyl derivative was approximately 2-3 times more potent than LSD itself.[2] This suggests that this compound may also exhibit higher potency than LSD.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing this compound.

Two-Lever Drug Discrimination Assay

This assay is used to assess the in vivo subjective effects of a compound and its similarity to a known drug, in this case, LSD.[2]

Objective: To determine if this compound substitutes for the discriminative stimulus effects of LSD.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

-

Training Phase:

-

Rats are trained to press one lever ("drug lever") following an intraperitoneal (i.p.) injection of a standard dose of d-LSD tartrate (e.g., 185.5 nmol/kg) and a second lever ("saline lever") following an injection of saline.

-

Correct lever presses are reinforced with a food or liquid reward.

-

Training continues until a high level of accuracy (>80% correct) is achieved.

-

-

Testing Phase:

-

Various doses of the test compound (this compound) are administered i.p.

-

The percentage of responses on the drug lever is recorded.

-

Full substitution is considered to have occurred if the percentage of drug-lever responding is ≥80%.

-

An ED₅₀ value (the dose at which 50% of responses are on the drug lever) is calculated.

-

References

Preliminary Investigations into the Psychoactive Effects of N-Allylnoriso-LSD: A Technical Whitepaper

Disclaimer: This document summarizes preliminary research on N-Allylnoriso-LSD, a psychoactive compound. The information provided is intended for researchers, scientists, and drug development professionals. This compound is a research chemical, and its psychoactive effects and safety profile in humans have not been extensively studied.

Introduction

This compound, also known as N(6)-allyl norlysergic acid N,N-diethylamide, is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). As a derivative of nor-LSD, it features an allyl group attached to the nitrogen at the 6-position of the ergoline ring structure. Preliminary animal studies suggest that this structural modification significantly enhances its potency compared to LSD, making it a compound of interest for understanding the structure-activity relationships of psychedelic agents. This whitepaper provides a comprehensive overview of the available preclinical data on this compound, its presumed mechanism of action, and the experimental protocols used in its initial investigation.

Pharmacological Profile

Currently, specific receptor binding affinity data for this compound is not publicly available. However, based on its structural similarity to LSD, its primary psychoactive effects are likely mediated through agonist activity at serotonin 5-HT2A receptors.[1] The psychedelic properties of LSD and other classic hallucinogens are predominantly attributed to their action at this receptor subtype.[1]

Comparative Potency

The most significant quantitative data available for this compound comes from a 1985 study by Hoffman and Nichols, which investigated a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[2] The study utilized a two-lever drug discrimination assay in rats trained to discriminate d-LSD from saline. This behavioral paradigm is a well-established method for assessing the subjective effects of drugs in animals and predicting similar psychoactive potential in humans.[3]

The results of this study indicated that this compound was approximately 2-3 times more potent than LSD in producing an LSD-like discriminative stimulus.[2] The N(6)-propyl derivative was found to be equipotent to LSD, while the isopropyl derivative was half as active.[2] In contrast, norlysergic acid N,N-diethylamide (nor-LSD) did not produce an LSD-like response.[2]

| Compound | ED50 (nmol/kg) | Relative Potency (vs. LSD) |

| d-LSD | 185.5 | 1.0 |

| This compound | ~62-93 | ~2-3x more potent |

| N-Propylnoriso-LSD | ~185.5 | ~1.0 (equipotent) |

| N-Isopropylnoriso-LSD | ~371 | ~0.5x less potent |

| Nor-LSD | No generalization | - |

| N-Butylnoriso-LSD | ~1855 | ~0.1x less potent |

| N-Phenethylnoriso-LSD | No generalization | - |

| Data extrapolated from Hoffman and Nichols (1985).[2] |

Experimental Protocols

Synthesis of this compound

A convenient method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound, was developed by Hoffman and Nichols.[2] The general synthetic route involves the following key steps:

-

Von Braun Degradation of LSD: d-LSD is treated with cyanogen bromide to yield the N(6)-cyano derivative.[4]

-

Reduction to Nor-LSD: The resulting cyanamide is then reduced to the secondary amine, norlysergic acid N,N-diethylamide (nor-LSD).[4]

-

N-Alkylation: Nor-LSD is subsequently alkylated with an appropriate alkyl halide (in this case, allyl bromide) to yield the desired N(6)-alkyl derivative.[4]

Two-Lever Drug Discrimination Assay

The psychoactive properties of this compound were assessed using a two-lever drug discrimination paradigm in rats. This behavioral assay is a standard preclinical method for evaluating the subjective effects of drugs.

Subjects: Male rats were used in the study.[2]

Apparatus: Standard two-lever operant conditioning chambers.

Training Procedure:

-

Rats were trained to press one of two levers after an intraperitoneal (i.p.) injection of a specific dose of d-LSD tartrate (185.5 nmol/kg).[2]

-

On alternate training days, the rats were injected with saline and trained to press the opposite lever.

-

Correct lever presses were reinforced with a food reward.

-

Training continued until the rats reliably selected the correct lever based on the drug or saline injection.

Testing Procedure:

-

Once trained, the rats were administered various doses of the test compounds, including this compound.

-

The lever on which the rat predominantly responded was recorded.

-

A dose-response curve was generated to determine the dose at which the test compound produced a response similar to the training dose of LSD (ED50).[2]

Mandatory Visualizations

Caption: Presumed signaling cascade of this compound via the 5-HT2A receptor.

Caption: Workflow of the drug discrimination assay used to assess this compound.

Conclusion and Future Directions

The preliminary investigations into this compound reveal a compound with significantly higher potency than LSD in a preclinical model of psychoactivity. This finding underscores the importance of the N(6)-position in modulating the activity of lysergamides. However, the current understanding of this compound is limited. To fully characterize its psychoactive effects and therapeutic potential, further research is imperative.

Future studies should focus on:

-

Receptor Binding and Functional Assays: Determining the binding affinities and functional potencies of this compound at a wide range of serotonin and other neurotransmitter receptors.

-

In-depth Behavioral Pharmacology: Expanding on the initial drug discrimination studies to include other behavioral models relevant to psychoactive effects, such as head-twitch response in rodents.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its duration of action and metabolic fate.

-